molecular formula C14H18O5 B10766865 Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate

Cat. No.: B10766865
M. Wt: 266.29 g/mol
InChI Key: RUDVTXZKYPJLFH-ZZVYKPCYSA-N
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Description

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple hydroxyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via selective hydroxylation reactions. Common reagents for this step include osmium tetroxide or potassium permanganate.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Esterification: The final step involves the esterification of the propanoic acid moiety with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and phenyl ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)propanoate
  • Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-ethyltetrahydrofuran-2-yl)propanoate

Uniqueness

Methyl 3-((2R,3S,4S,5S)-3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)propanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs with alkyl substituents. This phenyl group enhances its potential for aromatic interactions and increases its versatility in synthetic applications.

Properties

IUPAC Name

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVTXZKYPJLFH-ZZVYKPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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